1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one
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Overview
Description
1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one is an organic compound with the molecular formula C10H10F2O2 It is a derivative of 4-hydroxy-4-phenylbutan-2-one, where two hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the fluorination of 4-hydroxy-4-phenylbutan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of 4-hydroxy-4-phenylbutan-2-one in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 1,1-difluoro-4-oxo-4-phenylbutan-2-one or 1,1-difluoro-4-carboxy-4-phenylbutan-2-one.
Reduction: Formation of 1,1-difluoro-4-hydroxy-4-phenylbutanol.
Substitution: Formation of 1,1-difluoro-4-amino-4-phenylbutan-2-one or 1,1-difluoro-4-thio-4-phenylbutan-2-one.
Scientific Research Applications
1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-difluoro-4-hydroxy-4-phenylbutan-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-phenylbutan-2-one: The parent compound, lacking the fluorine atoms.
1-Hydroxy-4-phenylbutan-2-one: A structural isomer with a hydroxyl group at a different position.
1,1-Difluoro-4-phenylbutan-2-amine: A related compound with an amine group instead of a hydroxyl group
Uniqueness
1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one is unique due to the presence of fluorine atoms, which significantly alter its chemical properties and reactivity. The fluorine atoms increase the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
1,1-difluoro-4-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,8,10,13H,6H2 |
InChI Key |
BZSPOPSTYPLAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C(F)F)O |
Origin of Product |
United States |
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